An In-depth Technical Guide to Methyl 4-(3-methylpiperazin-1-yl)benzoate and its Core Scaffold
An In-depth Technical Guide to Methyl 4-(3-methylpiperazin-1-yl)benzoate and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Complex Chemical Landscape
In the field of medicinal chemistry, precision in molecular architecture is paramount. The compound class of piperazinyl-substituted benzoates serves as a cornerstone for the synthesis of numerous biologically active molecules. This guide focuses on the specific chemical entity, Methyl 4-(3-methylpiperazin-1-yl)benzoate .
Initial investigation into this exact molecule reveals a notable scarcity of direct scientific literature, experimental data, and a dedicated CAS number. This suggests it is either a novel or sparsely documented compound. However, the core scaffold is of significant interest and is closely related to several well-characterized and commercially important analogues. Misidentification between these closely related structures is common and can have significant implications for research and development.
This guide will first define the precise structure of the topic molecule and then provide a comprehensive, in-depth analysis of its most relevant and often-confused structural analogues. By examining their synthesis, properties, and applications, we aim to provide a thorough and practical understanding of this vital chemical family, empowering researchers to navigate its complexities with confidence.
The Target Molecule vs. Its Common Analogues
The defining feature of Methyl 4-(3-methylpiperazin-1-yl)benzoate is the direct attachment of the nitrogen at position 1 of the 3-methylpiperazine ring to the 4th position of the methyl benzoate ring.
This guide will focus on providing concrete data for the well-documented analogues to build a robust understanding of the chemical class as a whole.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. The following tables summarize the key identifiers and available property data for the primary molecule of interest (theoretically) and its key analogues.
Table 1: Core Chemical Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-(3-methylpiperazin-1-yl)benzoate | Not Available | C₁₃H₁₈N₂O₂ | 234.30 |
| Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate | 914349-83-0 | C₁₄H₂₀N₂O₂ | 248.32[1] |
| Methyl 4-(piperazin-1-yl)benzoate | 163210-97-7 | C₁₂H₁₆N₂O₂ | 220.27[2] |
| 4-(4-Methylpiperazin-1-yl)benzoic acid* | 86620-62-4 | C₁₂H₁₆N₂O₂ | 220.27[3] |
*Note: Data for the carboxylic acid analogue is often more readily available and is included for its relevance in synthesis.
Table 2: Physicochemical Properties of Analogues
| Property | Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7) |
| Melting Point | 104-105 °C[2] |
| Boiling Point (Predicted) | 377.1 ± 27.0 °C[2] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 8.81 ± 0.10[2] |
| LogP (XLogP3) | 1.27660[2] |
The predicted properties suggest that these compounds are stable solids at room temperature with moderate solubility in organic solvents and limited solubility in water, consistent with their use as intermediates in organic synthesis.
Section 2: Synthesis and Methodologies
The synthesis of aryl-piperazine derivatives is a well-established field in organic chemistry. While a specific protocol for the target molecule is not published, a plausible synthetic route can be designed based on modern cross-coupling reactions. Furthermore, established protocols for key analogues provide a validated blueprint for their preparation.
Proposed Synthesis of Methyl 4-(3-methylpiperazin-1-yl)benzoate
The most logical and efficient method for creating the direct N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-nitrogen bonds.
Reaction Scheme: Methyl 4-bromobenzoate + 2-Methylpiperazine → Methyl 4-(3-methylpiperazin-1-yl)benzoate
Theoretical Protocol:
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Reactor Setup: To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., Sodium tert-butoxide).
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Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
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Reagent Addition: Add anhydrous solvent (e.g., Toluene), followed by Methyl 4-bromobenzoate and 2-Methylpiperazine.
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Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
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Quenching & Extraction: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality Insight: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen without competing in side reactions.
Validated Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
The synthesis of the direct precursor to the anti-cancer drug Imatinib is well-documented. This multi-step process typically involves the formation of the ester, which is then hydrolyzed.
Protocol based on established literature:
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Step 1: Nucleophilic Substitution: A mixture of 4-(chloromethyl)benzoic acid, N-methylpiperazine, and an acid binding agent (e.g., sodium hydroxide or sodium carbonate) are reacted in a suitable solvent (e.g., water or methanol). The reaction is typically stirred at a moderately elevated temperature (e.g., 50-65 °C) for 1-2 hours.[4]
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Step 2: Purification via Nanofiltration: The reaction mixture is cooled and processed through a nanofiltration membrane (molecular weight cut-off 200-300) to remove unreacted N-methylpiperazine and inorganic salts.[4] This is a green chemistry approach that avoids large-volume extractions.
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Step 3: Salt Formation and Isolation: Hydrogen chloride gas is passed through the concentrated solution, causing the dihydrochloride salt of the product to precipitate as a white solid.[4]
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Step 4: Final Isolation: The solid product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, is isolated by centrifugation or filtration with high purity and yield.[4]
Expertise Insight: The use of nanofiltration in the patent literature highlights a process optimization for large-scale industrial synthesis. It demonstrates a move towards more environmentally benign and efficient purification methods compared to traditional crystallization or chromatography, which can be costly and generate significant waste.
Section 3: Applications in Drug Discovery and Research
The aryl-piperazine motif is a privileged scaffold in medicinal chemistry. Its prevalence stems from the unique properties the piperazine ring imparts to a molecule:
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Increased Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule—a critical factor for drug bioavailability.
-
Receptor Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the overall ring structure serves as a rigid spacer to correctly orient other pharmacophoric elements for optimal target binding.
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Modulation of CNS Penetration: The piperazine moiety can be modified to either facilitate or hinder blood-brain barrier penetration, depending on the therapeutic goal.
Key Application: Imatinib Intermediate
The most prominent application of this chemical class is in the synthesis of Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The key intermediate, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid , is the direct precursor that is coupled with the pyrimidinyl-aniline core to form the final drug substance. A simple and efficient synthesis of this key intermediate has been a subject of extensive research to improve the overall efficiency of Imatinib production.[5]
Section 4: Safety, Handling, and Toxicology
Due to the lack of specific data for the target molecule, this section summarizes the known hazards for the most relevant analogues. Standard laboratory precautions should be taken when handling any of these compounds.
Table 3: GHS Hazard Information for Key Analogues
| Compound | CAS | GHS Pictogram(s) | Hazard Statements |
| 4-(4-Methylpiperazin-1-yl)benzoic acid | 86620-62-4 | GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |
| Methyl Benzoate (General Scaffold) | 93-58-3 | GHS07 | H302: Harmful if swallowed |
General Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This information provides a baseline for safe handling, but a full, compound-specific risk assessment should always be performed before commencing any new experimental work.
Conclusion
While Methyl 4-(3-methylpiperazin-1-yl)benzoate remains an enigmatic molecule with limited public data, a deep dive into its core structure and closely related analogues provides invaluable insights for the research scientist. This guide has established a plausible synthetic pathway, contextualized its properties through validated data from its analogues, and highlighted the profound impact of this chemical scaffold in modern medicine, most notably in the synthesis of Imatinib. The principles of synthesis, the physicochemical characteristics, and the biological relevance discussed herein provide a comprehensive and actionable foundation for professionals working in drug discovery and chemical development. It is through this rigorous, comparative approach that we can confidently and safely innovate, even when faced with uncharted chemical territory.
References
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PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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Aaron Chemicals. Safety Data Sheet. [Link]
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ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]
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Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]
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Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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Capot Chemical. MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. [Link]
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